

Long-Term Safety of Testosterone Undecanoate in Animal Studies: A Comparative Guide

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Compound of Interest

Compound Name: *Testosterone undecanoate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the long-term safety of **testosterone undecanoate** (TU) based on animal studies. It compares TU's performance with other testosterone esters and presents supporting experimental data to inform preclinical safety evaluations.

Executive Summary

Testosterone undecanoate, a long-acting ester of testosterone, has been evaluated in a range of animal models to characterize its long-term safety profile. Non-clinical studies have addressed its potential for toxicity, carcinogenicity, and effects on reproduction. In general, the safety profile of TU is consistent with the known pharmacological effects of testosterone.[1] Genotoxicity assays for **testosterone undecanoate** have returned negative results.[1] Long-term toxicology studies in dogs have identified expected androgenic effects on reproductive organs, as well as adrenal gland alterations.[2] A carcinogenicity study in a transgenic mouse model showed no evidence of tumorigenicity.[2] As expected with exogenous androgens, TU has been shown to suppress spermatogenesis in animal models, an effect that is generally reversible.[2][3] Comparative studies with other testosterone esters, such as enanthate and propionate, suggest that TU offers a more favorable pharmacokinetic profile, with more stable and sustained testosterone levels, potentially mitigating side effects associated with fluctuating hormone levels.

General Toxicology

A 9-month oral toxicology study of **testosterone undecanoate** was conducted in male beagle dogs. The study revealed findings consistent with the expected pharmacological effects of androgens, as well as specific effects on the adrenal glands.

Experimental Protocol: 9-Month Oral Toxicology Study in Dogs[2]

- Test System: Male Beagle Dogs
- Formulation: Oral capsules of **testosterone undecanoate** in a self-emulsifying drug delivery system.
- Duration: 9 months, with an 8-week recovery period.
- Dose Levels: Not explicitly detailed in the available documentation, but doses produced exposures 1-2 times the maximum human exposure based on AUC.
- Parameters Evaluated: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

Table 1: Summary of Findings from 9-Month Oral TU Toxicology Study in Dogs[2]

Finding	Description	Reversibility
Reproductive Organs	Expected androgenic effects on the testes, epididymides, and prostate.	Partial reversibility observed after a 4-week drug-free period.
Adrenal Glands	Moderate to severe atrophy (thinning of the zona fasciculata), reduced adrenal weights, and decreased circulating cortisol levels were observed after 3 months. After 9 months, dose-related decreases in adrenal weights and moderate adrenal vacuolation were noted.	The clinical significance of these findings is unknown.

Carcinogenicity

A 6-month carcinogenicity study of an oral formulation of **testosterone undecanoate** was conducted in the Tg-rasH2 transgenic mouse model. This model is recognized by regulatory agencies as an alternative to the traditional 2-year rodent bioassay for assessing carcinogenic potential.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocol: 6-Month Oral Carcinogenicity Study in Tg-rasH2 Mice[\[2\]](#)

- Test System: Male CByB6F1-Tg(HRAS)2Jic (Tg-rasH2) mice.
- Duration: 6 months.
- Dose Administration: Oral.
- Rationale for Model: The Tg-rasH2 mouse model is genetically engineered to be more susceptible to carcinogens, allowing for a shorter study duration compared to a 2-year bioassay.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Parameters Evaluated: Clinical signs, body weight, food consumption, tumor incidence, and histopathology.

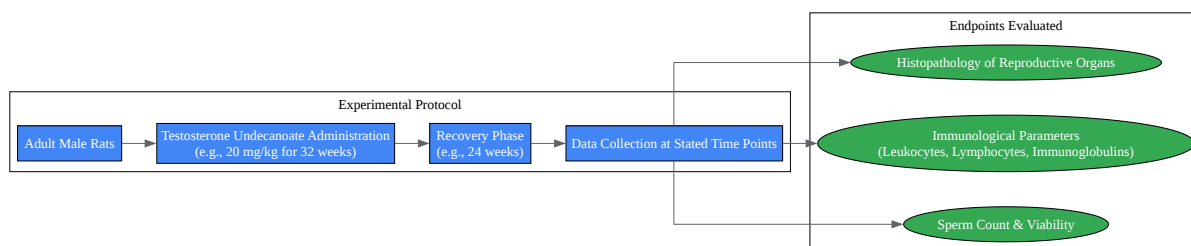
Table 2: Carcinogenicity Study of Oral TU in Tg-rasH2 Mice[2]

Study Parameter	Result
Tumorigenicity	No evidence of carcinogenicity was found.
Sponsor's Conclusion	Oral TU was not carcinogenic in this model.

Reproductive and Developmental Toxicity

The effects of long-term **testosterone undecanoate** administration on male reproductive parameters have been investigated in rats. These studies confirm the expected suppressive effects of exogenous testosterone on the hypothalamic-pituitary-gonadal (HPG) axis and spermatogenesis.

Experimental Workflow: Assessing Reproductive Toxicity



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Caption: Workflow for a rat reproductive toxicity study of TU.

Experimental Protocol: 32-Week Reproductive Toxicity Study in Rats[3]

- Test System: Adult male rats.
- Treatment: 20 mg/kg body weight of **testosterone undecanoate**.
- Duration: 32-week treatment phase followed by a 24-week recovery phase.
- Parameters Evaluated: Sperm count, sperm viability, immunological parameters (leukocyte and lymphocyte counts, T and B cell proliferation, immunoglobulin levels), and histopathology of genital tissues.

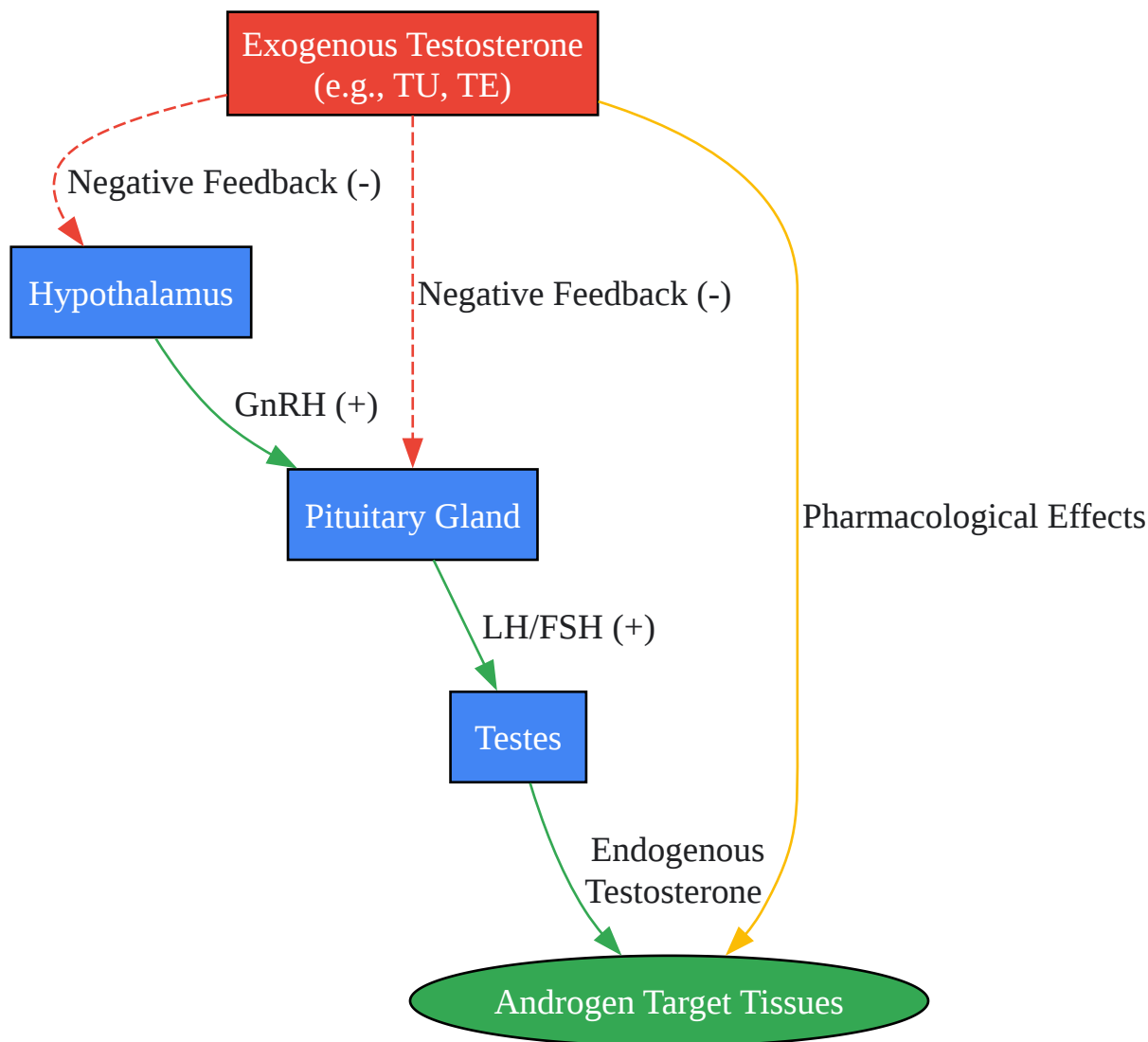
Table 3: Summary of Findings from a 32-Week TU Reproductive Toxicity Study in Rats[3]

Parameter	Observation	Statistical Significance
Sperm Count	Significantly suppressed	$p < 0.01$
Sperm Viability	Significantly suppressed	$p < 0.01$
Immunological Parameters	Decreased blood leukocyte and lymphocyte counts, T and B cell proliferation, and serum immunoglobulin levels.	Not significant ($p > 0.01$)
Genital Tissue Histology	No significant changes in the thickness of the urethra epithelium.	Not significant ($p > 0.01$)

Comparison with Other Testosterone Esters

Animal studies comparing **testosterone undecanoate** with other esters, such as testosterone enanthate (TE), have highlighted significant differences in their pharmacokinetic and pharmacodynamic profiles.

Signaling Pathway: Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation



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Caption: Negative feedback of exogenous testosterone on the HPG axis.

Experimental Protocol: Comparative Pharmacokinetic Study in Monkeys[8][9]

- Test System: Long-term orchidectomized cynomolgus monkeys (*Macaca fascicularis*).
- Treatments:

- **Testosterone Undecanoate (TU)**: Single intramuscular injection of 10 mg/kg.
- Testosterone Enanthate (TE): Single intramuscular injection of 10 mg/kg.
- Parameters Evaluated: Serum testosterone levels over time.

Table 4: Comparative Pharmacokinetics of TU vs. TE in Cynomolgus Monkeys[8][9]

Parameter	Testosterone Undecanoate (TU)	Testosterone Enanthate (TE)
Peak Testosterone Levels	Moderately supraphysiological (40-68 nmol/l) for 45 days.	Highly supraphysiological (100-177 nmol/l) for the first 5 days.
Duration of Normal Levels	Maintained in the normal range for an additional 56 days.	Reached the lower limit of normal after 31 days.
Pharmacokinetic Profile	More stable and prolonged testosterone levels.	Characterized by a sharp initial peak followed by a rapid decline.

Conclusion

The long-term safety of **testosterone undecanoate** in animal studies indicates a profile largely predictable by its primary pharmacological action as an androgen. Key findings include reversible suppression of spermatogenesis and expected androgenic effects on reproductive tissues. Importantly, genotoxicity and carcinogenicity studies have not identified significant concerns. When compared to shorter-acting testosterone esters like testosterone enanthate, TU demonstrates a more favorable pharmacokinetic profile in non-human primates, providing more stable serum testosterone levels. This suggests a potential for a reduced incidence of adverse effects related to supraphysiological peaks and sub-therapeutic troughs in testosterone concentrations. These animal safety data, in conjunction with clinical findings, support the continued development and use of **testosterone undecanoate** as a long-acting testosterone replacement therapy.

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